molecular formula C16H13BrO3 B8722761 4-(2-Bromopropanoyl)phenyl benzoate CAS No. 35282-40-7

4-(2-Bromopropanoyl)phenyl benzoate

Cat. No. B8722761
M. Wt: 333.18 g/mol
InChI Key: RVZGNNYQEQMALE-UHFFFAOYSA-N
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Patent
US07408084B2

Procedure details

To a tetrahydrofuran solution (30 mL) of 3.00 g (11.9 mmol) of the p-(benzoyloxy)propiophenone, a hexane solution (5 mL) of 2.07 g (1.1 equivalents) of bromine was added at 5° C. The temperature of the mixture was elevated to room temperature, followed by 1 hour of stirring. To the resulting mixture, 30 mL of a saturated sodium hydrogen carbonate solution and 40 mL of ethyl acetate were added to conduct extraction. The organic layer was washed with 30 mL of a saturated sodium hydrogen carbonate solution, dried over anhydrous magnesium sulfate, and subjected to distillation under a reduced pressure to remove the solvents. An yellow oily substance (5.54 g) was obtained as a result. This substance was crystallized from 5 mL of ethyl acetate and 30 mL of hexane. White crystals of 1-[4-(benzoyloxy)phenyl]-2-bromo-1-propanone were obtained as a result (3.147 g, isolation yield: 80%).
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
2.07 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
O1CCCC1.[C:6]([O:14][C:15]1[CH:20]=[CH:19][C:18]([C:21](=[O:24])[CH2:22][CH3:23])=[CH:17][CH:16]=1)(=[O:13])[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.[Br:25]Br.C(=O)([O-])O.[Na+]>C(OCC)(=O)C.CCCCCC>[C:6]([O:14][C:15]1[CH:16]=[CH:17][C:18]([C:21](=[O:24])[CH:22]([Br:25])[CH3:23])=[CH:19][CH:20]=1)(=[O:13])[C:7]1[CH:8]=[CH:9][CH:10]=[CH:11][CH:12]=1 |f:3.4|

Inputs

Step One
Name
Quantity
30 mL
Type
reactant
Smiles
O1CCCC1
Name
Quantity
3 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)OC1=CC=C(C=C1)C(CC)=O
Name
Quantity
2.07 g
Type
reactant
Smiles
BrBr
Name
Quantity
5 mL
Type
solvent
Smiles
CCCCCC
Step Two
Name
Quantity
30 mL
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
of stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was elevated to room temperature
EXTRACTION
Type
EXTRACTION
Details
extraction
WASH
Type
WASH
Details
The organic layer was washed with 30 mL of a saturated sodium hydrogen carbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
subjected to distillation under a reduced pressure
CUSTOM
Type
CUSTOM
Details
to remove the solvents
CUSTOM
Type
CUSTOM
Details
An yellow oily substance (5.54 g) was obtained as a result
CUSTOM
Type
CUSTOM
Details
This substance was crystallized from 5 mL of ethyl acetate and 30 mL of hexane

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)(=O)OC1=CC=C(C=C1)C(C(C)Br)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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